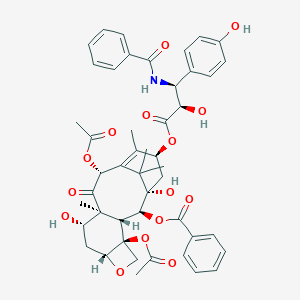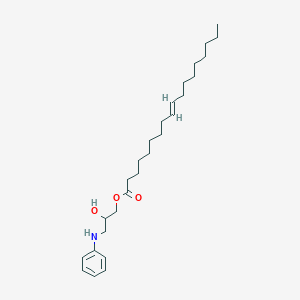
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 202190 hydrochloride: is a selective and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It is widely used in scientific research to study the role of p38 MAPK in various cellular processes, including inflammation, cell cycle regulation, and apoptosis . The compound is known for its high potency and specificity, making it a valuable tool in both basic and applied research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: SB 202190 hydrochloride can be synthesized through a multi-step process involving the reaction of 4-fluorophenylhydrazine with 4-hydroxybenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde under acidic conditions to yield the imidazole core structure. The final product is obtained by hydrochloride salt formation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: SB 202190 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridyl moieties .
Common Reagents and Conditions:
Oxidation: Not commonly involved in oxidation reactions.
Reduction: Not typically reduced under standard conditions.
Substitution: Commonly involves nucleophilic substitution reactions, particularly at the fluorophenyl group.
Major Products: The major products formed from these reactions are typically derivatives of the imidazole core structure, which may have modified biological activities .
Aplicaciones Científicas De Investigación
Chemistry: SB 202190 hydrochloride is used as a chemical probe to study the inhibition of p38 MAPK and its downstream effects on various signaling pathways .
Biology: In biological research, it is used to investigate the role of p38 MAPK in cellular processes such as inflammation, stress response, and apoptosis. It has been shown to induce differentiation of human embryonic stem cells into cardiomyocytes .
Medicine: The compound has potential therapeutic applications in cancer research due to its ability to inhibit p38 MAPK, which is involved in tumor progression and metastasis .
Industry: While its industrial applications are limited, SB 202190 hydrochloride is used in the development of new therapeutic agents targeting p38 MAPK .
Mecanismo De Acción
SB 202190 hydrochloride exerts its effects by binding to the ATP pocket of the active recombinant human p38 kinase. This binding inhibits the kinase activity of p38α and p38β isoforms, thereby blocking the phosphorylation of downstream targets such as activating transcription factor 2 (ATF-2) . The inhibition of p38 MAPK leads to the modulation of various cellular processes, including inflammation, cell cycle regulation, and apoptosis .
Comparación Con Compuestos Similares
SB 203580: Another p38 MAPK inhibitor with similar potency and specificity.
VX-702: A potent and selective inhibitor of p38 MAPK with potential therapeutic applications.
SP600125: A c-Jun N-terminal kinase (JNK) inhibitor that also targets p38 MAPK.
Uniqueness: SB 202190 hydrochloride is unique due to its high selectivity for p38α and p38β isoforms and its ability to induce differentiation of human embryonic stem cells into cardiomyocytes . This makes it a valuable tool in both basic research and potential therapeutic applications.
Propiedades
Número CAS |
102390-02-3 |
|---|---|
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
Clave InChI |
ZSQHZTSVIIYJNV-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Sinónimos |
3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
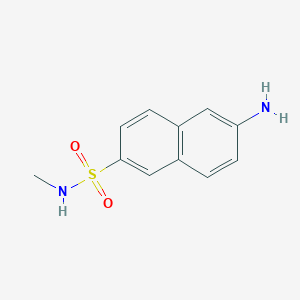

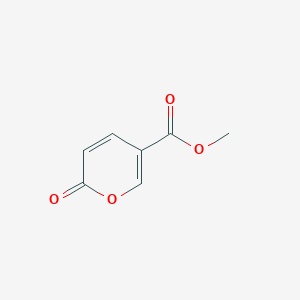
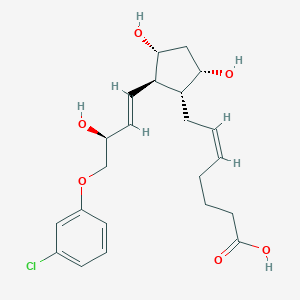
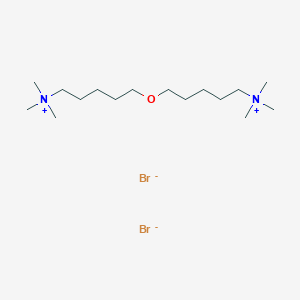
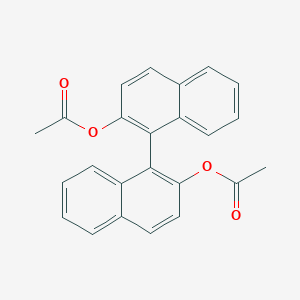
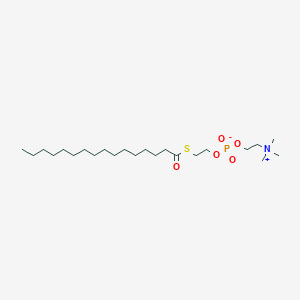
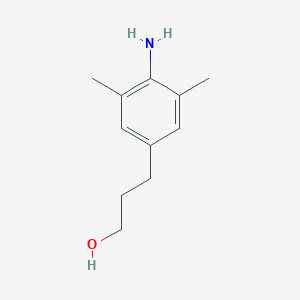
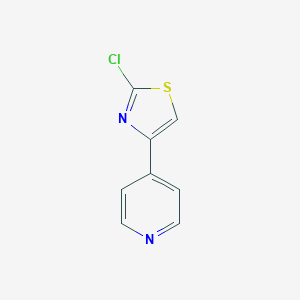
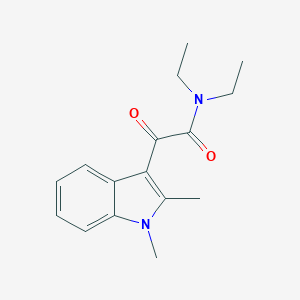
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
